molecular formula C8H9BrN2O2 B13299710 (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide

(Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide

Cat. No.: B13299710
M. Wt: 245.07 g/mol
InChI Key: ACPSRWAPDRMQED-UHFFFAOYSA-N
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Description

(Z)-3-Bromo-N’-hydroxy-4-methoxybenzene-1-carboximidamide is an organic compound with a unique structure that includes a bromine atom, a hydroxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Bromo-N’-hydroxy-4-methoxybenzene-1-carboximidamide typically involves the bromination of 4-methoxybenzene-1-carboximidamide followed by the introduction of a hydroxy group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Bromo-N’-hydroxy-4-methoxybenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2).

Major Products

    Oxidation: Formation of 3-bromo-4-methoxybenzene-1-carboximidamide.

    Reduction: Formation of 3-hydroxy-4-methoxybenzene-1-carboximidamide.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-Bromo-N’-hydroxy-4-methoxybenzene-1-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.

Medicine

In medicine, (Z)-3-Bromo-N’-hydroxy-4-methoxybenzene-1-carboximidamide has potential applications as a pharmaceutical intermediate. It can be used in the development of drugs targeting specific diseases, particularly those involving oxidative stress and inflammation.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism of action of (Z)-3-Bromo-N’-hydroxy-4-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzene-1-carboximidamide: Lacks the hydroxy group, resulting in different reactivity and biological activity.

    4-Methoxybenzene-1-carboximidamide: Lacks both the bromine and hydroxy groups, making it less reactive.

    3-Hydroxy-4-methoxybenzene-1-carboximidamide: Lacks the bromine atom, affecting its chemical properties and applications.

Uniqueness

(Z)-3-Bromo-N’-hydroxy-4-methoxybenzene-1-carboximidamide is unique due to the presence of both bromine and hydroxy groups, which confer distinct reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

3-bromo-N'-hydroxy-4-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H9BrN2O2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

ACPSRWAPDRMQED-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/O)/N)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=NO)N)Br

Origin of Product

United States

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